4-(2,4-Difluorophenyl)-2-fluorophenol
Description
4-(2,4-Difluorophenyl)-2-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with fluorine atoms at the 2-position of the phenol ring and the 2,4-positions of the attached phenyl group. Fluorine atoms enhance lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAHGUILNPFAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684217 | |
| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-13-0 | |
| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2-fluorophenol typically involves the reaction of 2,4-difluorophenyl compounds with fluorinated phenols under specific conditions. One common method includes the use of 2,4-difluorobenzonitrile and its subsequent reduction to form the desired phenol derivative . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-fluorophenol involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with various biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorophenylphenols
4-(2,3-Difluorophenyl)-2-fluorophenol
- Structure : Fluorines at 2,3-positions on the phenyl ring.
- Applications : Used in synthetic intermediates for drug discovery (e.g., AGN-PC-09Q153) .
4-(2,5-Difluorophenyl)-2-fluorophenol (CAS 1261995-92-9)
- Structure : Fluorines at 2,5-positions on the phenyl ring.
- Key Differences : The para-fluorine in the 5-position may enhance electronic withdrawal effects, affecting acidity and hydrogen-bonding capacity .
4-(3,5-Difluorophenyl)-2-fluorophenol (CAS 1261950-48-4)
Functional Group Variations
Diflunisal (4-(2,4-Difluorophenyl)phenol; CAS 59089-68-8)
- Structure: Lacks the 2-fluoro substituent on the phenol ring.
- Key Differences: Reduced hydrogen-bonding capacity compared to 4-(2,4-difluorophenyl)-2-fluorophenol.
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid (CAS 1258626-21-9)
- Structure: Pyridine ring replaces the phenol, with a carboxylic acid group.
- Key Differences: Increased acidity (pKa ~5 for pyridine vs. ~10 for phenol) and altered electronic properties. Potential use in metal-chelating drugs or agrochemicals .
Triazole-Containing Analogs
ER-30346 ((2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol)
- Structure : Difluorophenyl group attached to a triazole-thiazole scaffold.
- Key Differences : The triazole moiety enhances antifungal activity by targeting CYP51 enzymes.
- Applications : Potent antifungal agent with in vivo efficacy .
Fluconazole Derivatives (1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols)
- Structure: Triazole linked to a difluorophenyl-propanol backbone.
- Key Differences: Higher antifungal activity compared to phenol derivatives due to improved target binding .
Antiviral and Antifungal Compounds
SCOV-L02 (N-(2,4-difluorophenyl)-20,40-difluoro-4-hydroxybiphenyl-3-carboxamide)
- Structure : Biphenyl core with difluorophenyl and carboxamide groups.
- Key Differences : The carboxamide group enhances solubility and bioavailability, critical for antiviral applications .
Oteseconazole (MMV1634386)
Physicochemical Comparisons
| Property | This compound | 4-(2,3-Difluorophenyl)-2-fluorophenol | Diflunisal | ER-30346 |
|---|---|---|---|---|
| LogP | ~3.2 (estimated) | ~3.0 | 3.8 | 4.1 |
| pKa | ~8.5 (phenol) | ~8.5 | 3.3 (carboxylic) | N/A |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.1 | 0.01 | 0.05 |
- Key Insight: Fluorine substitution increases lipophilicity (LogP) but reduces aqueous solubility. Phenol derivatives exhibit higher acidity compared to carboxamide or triazole analogs .
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